2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a hydroxy group, and an indole moiety
Mechanism of Action
It’s worth noting that this compound contains an indole moiety . Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body . They play a significant role in cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of an indole derivative followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The indole moiety can participate in coupling reactions such as Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones .
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-hydroxyethyl)benzenesulfonamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
- 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its combination of a bromine atom, a hydroxy group, and an indole moiety. This combination provides a versatile scaffold for further chemical modifications and enhances its potential biological activity .
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-7,10,16,19,21H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFROJXLBUYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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